Dihydromethysticin
Overview
Description
Dihydromethysticin is one of the six major kavalactones found in the kava plant . It has marked activity on the induction of CYP3A23 .
Synthesis Analysis
This compound is a kavalactone originally isolated from P. methysticum (kava-kava) that has diverse biological activities . A deuterium labeled this compound (2 H 2-DHM) was synthesized following published procedures with slight modifications .Molecular Structure Analysis
The molecular formula of this compound is C15H16O5 . The formal name is (6S)-6- [2- (1,3-benzodioxol-5-yl)ethyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one .Physical and Chemical Properties Analysis
The molecular weight of this compound is 276.3 g/mol . It is a solid at room temperature .Scientific Research Applications
Metabolism and Characterization
- Metabolic Profiling : A study by Cheng et al. (2022) provided insights into the metabolic profiles of dihydromethysticin, identifying several metabolites and characterizing the primary metabolic pathways, which include demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation. This understanding is crucial for comprehending the disposition of this compound in the body.
Cancer Research
- Osteosarcoma Treatment : this compound has demonstrated potent antiproliferative and apoptotic effects on human osteosarcoma cells, as reported by Dai et al. (2015). The compound induced apoptosis, disrupted mitochondrial membrane potential, and affected the PI3K/Akt pathway.
- Colorectal Cancer Suppression : In colorectal cancer (CRC) cell lines, this compound inhibited proliferation, migration, and invasion, promoting apoptosis and cell cycle arrest, as per the findings of Pan et al. (2020). The study suggests that this compound could be a promising candidate for CRC therapy.
- Leukemia Cell Research : Xiao et al. (2021) found that 7,8-dihydromethysticin induced inhibition of cell proliferation and led to cell cycle arrest in leukemia HL-60 cells, indicating its potential as a valuable candidate for leukemia research and chemoprevention.
Chemoprevention and Pharmacokinetics
- Lung Cancer Chemoprevention : Research by Puppala et al. (2017) identified this compound as a promising agent for the chemoprevention of lung cancer, highlighting the importance of the methylenedioxy functional group in its structure.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033434 | |
Record name | Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6581-46-0, 3155-57-5, 19902-91-1 | |
Record name | Dihydromethysticin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROMETHYSTICIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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